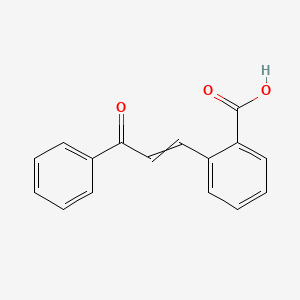
2-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid is a compound that belongs to the class of chalcones, which are characterized by the presence of a 1,3-diphenylprop-2-en-1-one structure. Chalcones are known for their diverse biological activities and are precursors to flavonoids and isoflavonoids, which are abundant in the plant kingdom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid typically involves the condensation of benzaldehyde with acetophenone, followed by a series of reactions to introduce the benzoic acid moiety. One common method involves the use of 3,4-dimethoxybenzaldehyde and acetophenone, followed by chlorosulfonation and subsequent reactions with various amines and hydrazides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings or the enone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as tyrosinase and aldose reductase, which are involved in melanin synthesis and glucose metabolism, respectively. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
4,5-Dimethoxy-2-(3-oxo-3-phenylprop-1-en-1-yl)benzenesulfonamides: These compounds share a similar chalcone structure and exhibit comparable biological activities.
(E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: This compound also contains the 3-oxo-3-phenylprop-1-en-1-yl moiety and has been studied for its anticancer properties.
Uniqueness: 2-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
62322-80-9 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-(3-oxo-3-phenylprop-1-enyl)benzoic acid |
InChI |
InChI=1S/C16H12O3/c17-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(18)19/h1-11H,(H,18,19) |
InChI Key |
NQVMXJURHZVMKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















